14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate
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Overview
Description
14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate is a chemical compound with the molecular formula C18H29NO6 and a molecular weight of 355.43 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and a long aliphatic chain. It is primarily used in research and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate typically involves the reaction of a tetradecanoic acid derivative with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The pyrrolidinone ring can undergo nucleophilic substitution reactions, where the NHS group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. .
Scientific Research Applications
14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Mechanism of Action
The mechanism of action of 14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate involves its ability to form stable amide bonds with primary amines. This reactivity is due to the presence of the NHS ester group, which facilitates the formation of covalent bonds with amine-containing molecules. This property makes it useful for conjugating drugs to targeting molecules, enhancing their delivery and efficacy .
Comparison with Similar Compounds
Similar compounds to 14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate include:
2,5-Dioxopyrrolidin-1-yl octanoate: This compound has a shorter aliphatic chain and different reactivity profiles.
2,5-Dioxopyrrolidin-1-yl 2,5,8,11-tetraoxatetradecan-14-oate: This compound includes additional ether linkages, which can affect its solubility and reactivity.
18-(2,5-Dioxopyrrolidin-1-yl)oxy-18-oxooctadecanoic acid: This compound has a longer aliphatic chain, which can influence its physical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C18H28NO6- |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
14-(2,5-dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate |
InChI |
InChI=1S/C18H29NO6/c20-15-13-14-16(21)19(15)25-18(24)12-10-8-6-4-2-1-3-5-7-9-11-17(22)23/h1-14H2,(H,22,23)/p-1 |
InChI Key |
GQPOUNHESBKBLR-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
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